3-(4-methoxyphenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]propanamide
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Overview
Description
3-(4-methoxyphenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]propanamide is a complex organic compound that features a variety of functional groups, including a methoxyphenyl group, a tetrahydroisoquinoline moiety, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]propanamide typically involves multi-step organic synthesis. The process may start with the preparation of the core structures, such as the methoxyphenyl and tetrahydroisoquinoline units, followed by their coupling through appropriate linkers.
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Step 1: Synthesis of 4-methoxyphenyl derivative
- Starting material: 4-methoxybenzaldehyde
- Reaction: Reduction to 4-methoxybenzyl alcohol using sodium borohydride (NaBH4)
- Conditions: Room temperature, methanol as solvent
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Step 2: Synthesis of tetrahydroisoquinoline derivative
- Starting material: Isoquinoline
- Reaction: Hydrogenation to 1,2,3,4-tetrahydroisoquinoline using hydrogen gas (H2) and a palladium on carbon (Pd/C) catalyst
- Conditions: Elevated pressure, ethanol as solvent
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Step 3: Coupling of intermediates
- Reaction: Amide bond formation between 4-methoxybenzylamine and 2-(thiophen-3-yl)ethylamine
- Conditions: Use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole), in dichloromethane (DCM) solvent
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The amide bond can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation using bromine (Br2).
Common Reagents and Conditions
Oxidation: KMnO4, acidic or neutral conditions
Reduction: LiAlH4, anhydrous ether as solvent
Substitution: Br2, chloroform (CHCl3) as solvent
Major Products
Oxidation: 3-(4-hydroxyphenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]propanamide
Reduction: 3-(4-methoxyphenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]propanamine
Substitution: 3-(4-methoxyphenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(5-bromothiophen-3-yl)ethyl]propanamide
Scientific Research Applications
Chemistry
This compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology
In biological research, it may serve as a ligand for studying receptor interactions or as a probe for investigating cellular pathways.
Medicine
Industry
In the industrial sector, this compound could be utilized in the synthesis of advanced materials, such as polymers or nanomaterials, due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]propanamide would depend on its specific application. For instance, if used as a drug, it might interact with specific receptors or enzymes, modulating their activity through binding interactions. The methoxyphenyl group could enhance binding affinity, while the tetrahydroisoquinoline moiety might contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-hydroxyphenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]propanamide
- 3-(4-methoxyphenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(furan-3-yl)ethyl]propanamide
Uniqueness
Compared to similar compounds, 3-(4-methoxyphenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]propanamide stands out due to the presence of the methoxy group, which can influence its electronic properties and reactivity. The combination of the tetrahydroisoquinoline and thiophene rings also provides a unique structural framework that can be exploited for various applications.
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-3-(4-methoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O2S/c1-29-23-9-6-19(7-10-23)8-11-25(28)26-16-24(22-13-15-30-18-22)27-14-12-20-4-2-3-5-21(20)17-27/h2-7,9-10,13,15,18,24H,8,11-12,14,16-17H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDXYMPMVXMZPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC(C2=CSC=C2)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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